molecular formula C21H14N2O3 B5820232 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide

4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide

Cat. No. B5820232
M. Wt: 342.3 g/mol
InChI Key: NVFKZYJETULGEA-UHFFFAOYSA-N
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Description

4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide, also known as OC-10, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. This molecule belongs to the class of benzamide derivatives and has a molecular formula of C22H15N3O2. In

Mechanism of Action

The mechanism of action of 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide is not fully understood, but several studies have provided insights into its mode of action. 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide has been found to inhibit the activity of several enzymes and proteins that are involved in cancer cell growth and proliferation, including topoisomerase II, cyclin-dependent kinases, and histone deacetylases. 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide has also been found to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell cycle and apoptosis.
In addition to its anti-cancer activity, 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide has been found to modulate several signaling pathways that are involved in neuroprotection, including the PI3K/Akt and MAPK/ERK pathways. 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide has been found to activate these pathways, which in turn promotes cell survival and protects neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide. 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which inhibits their growth and proliferation. 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide has also been found to reduce the expression of several oncogenes and increase the expression of tumor suppressor genes, which further inhibits cancer cell growth.
In addition to its anti-cancer activity, 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease. 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide has also been found to reduce oxidative stress and inflammation, which are two key factors that contribute to the development and progression of several neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide in lab experiments is its potency and specificity. 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, and its mechanism of action is well understood. 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
However, one of the limitations of using 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide in lab experiments is its toxicity. Several studies have reported that 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide can induce liver toxicity and cause hepatotoxicity in animal models. Therefore, caution should be exercised when using 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide in lab experiments, and its toxicity should be carefully monitored.

Future Directions

There are several future directions for research on 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This will help to better understand how 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide exerts its anti-cancer and neuroprotective effects and identify potential new targets for drug development.
Another area of research is to explore the potential of 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide in combination therapy. Several studies have reported that 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide exhibits synergistic effects when combined with other anti-cancer drugs, such as cisplatin and doxorubicin. Therefore, further research is needed to identify the optimal combination therapy regimens for 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide.
Conclusion:
In conclusion, 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide is a synthetic compound that has been extensively studied for its potential in various scientific research applications. 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide exhibits potent anti-cancer activity and neuroprotective effects and has been found to improve cognitive function and memory in animal models of Alzheimer's disease. The synthesis method of 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide is reliable and efficient, and its mechanism of action is well understood. However, caution should be exercised when using 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide in lab experiments, and its toxicity should be carefully monitored. There are several future directions for research on 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide, including further elucidating its mechanism of action and exploring its potential in combination therapy.

Synthesis Methods

The synthesis of 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide involves the reaction of 3-acetyl-2H-chromen-2-one with 3-aminopyridine and 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then reduced using palladium on charcoal and hydrogen gas to yield 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide. This synthesis method has been reported in several research articles and has been found to be a reliable and efficient way to produce 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide in large quantities.

Scientific Research Applications

4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide has been extensively studied for its potential in various scientific research applications. One of the most promising applications of 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide is in the field of cancer research. Several studies have reported that 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
In addition to its anti-cancer activity, 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide has also been studied for its potential in the treatment of neurological disorders. Several studies have reported that 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide exhibits neuroprotective effects and can protect neurons from oxidative stress-induced damage. 4-(2-oxo-2H-chromen-3-yl)-N-3-pyridinylbenzamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

4-(2-oxochromen-3-yl)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3/c24-20(23-17-5-3-11-22-13-17)15-9-7-14(8-10-15)18-12-16-4-1-2-6-19(16)26-21(18)25/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFKZYJETULGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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